REACTION_SMILES
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[BH4-:40].[CH3:42][CH2:43][N:44]([CH2:45][CH3:46])[CH2:47][CH3:48].[Cl:1][c:2]1[n:3][n:4][c:5]2[n:6]1[n:7][c:8](-[c:11]1[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]1)[cH:9][cH:10]2.[Na+:41].[O:18]1[CH2:19][CH2:20][N:21]([CH2:24][CH2:25][NH:26][C:27](=[O:28])[NH:29][c:30]2[s:31][c:32]3[c:33]([n:34]2)[cH:35][cH:36][c:37]([SH:39])[cH:38]3)[CH2:22][CH2:23]1>>[c:2]1([S:39][c:37]2[cH:36][cH:35][c:33]3[c:32]([s:31][c:30]([NH:29][C:27]([NH:26][CH2:25][CH2:24][N:21]4[CH2:20][CH2:19][O:18][CH2:23][CH2:22]4)=[O:28])[n:34]3)[cH:38]2)[n:3][n:4][c:5]2[n:6]1[n:7][c:8](-[c:11]1[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]1)[cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(-c2ccc3nnc(Cl)n3n2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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O=C(NCCN1CCOCC1)Nc1nc2ccc(S)cc2s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NCCN1CCOCC1)Nc1nc2ccc(S)cc2s1
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Name
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Type
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product
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Smiles
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O=C(NCCN1CCOCC1)Nc1nc2ccc(Sc3nnc4ccc(-c5ccc(F)cc5)nn34)cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |